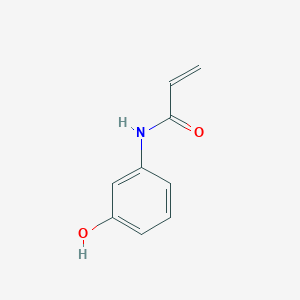

n-(3-Hydroxyphenyl)acrylamide

Vue d'ensemble

Description

N-(3-Hydroxyphenyl)acrylamide is an organic compound with the molecular formula C9H9NO2 It is a derivative of acrylamide where the amide nitrogen is bonded to a 3-hydroxyphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-(3-Hydroxyphenyl)acrylamide can be synthesized through the reaction of 3-aminophenol with acryloyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which is crucial for scaling up the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-Hydroxyphenyl)acrylamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to an amine.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: 3-Acetamidophenyl ketone or aldehyde.

Reduction: 3-Aminophenylpropylamine.

Substitution: Various substituted phenylacrylamides depending on the substituent used.

Applications De Recherche Scientifique

N-(3-Hydroxyphenyl)acrylamide and its derivatives have diverse applications, particularly in scientific research related to biological activity, corrosion inhibition, and sensing materials . The compound's unique structure, featuring a hydroxyl group, influences its reactivity and interactions, making it valuable in various fields.

Scientific Research Applications

Biological Activity: Acrylamides, including those with hydroxyphenyl groups, exhibit significant biological activity, interacting with DNA bases and proteins. This interaction can lead to cytotoxicity and the activation of oxidative stress responses in cells, due to their ability to form covalent bonds with nucleophiles, disrupting normal cellular functions, and potentially leading to carcinogenicity and neurotoxicity .

Corrosion Inhibition: Acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide (ACR-2) and 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3), have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions . Studies using electrochemical methods, including mass loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (PP), have shown that these compounds can act as mixed-type inhibitors, reducing the double-layer capacitance and achieving maximum efficiencies of 84.5% and 86.1%, respectively, at a concentration of 20 × 10−5 M .

Sensing Materials: this compound is used in the creation of sensing materials, specifically photonic crystal hydrogels . Poly (N-isopropylacrylamide) (pNIPAM) hydrogels, which are thermoresponsive, undergo changes at temperatures above their lower critical solution temperature (LCST) . The LCST of pNIPAM is altered by changes in the hydrophobicity of pNIPAM’s environment . Shifts in pNIPAM’s LCST can be used for detection of hydrophobic analytes .

Related Compounds

The position of the hydroxyl group influences the compound's properties. Here are some related compounds:

| Compound Name | Structure Position of Hydroxyl Group | Unique Features |

|---|---|---|

| N-(4-Hydroxyphenyl)acrylamide | Para | Similar structure but different reactivity patterns |

| N-(2-Hydroxyphenyl)acrylamide | Ortho | Increased steric hindrance affecting reactivity |

| N-(3,4-Dihydroxyphenyl)acrylamide | Meta/Para | Contains an additional hydroxyl group enhancing solubility |

| N-(3-Hydroxyphenyl)-N-methylacrylamide | Meta | Methyl substitution affects solubility and reactivity |

Hydroxy Acids Applications

Hydroxy acids (HAs) such as α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids, have found use as cosmetic and therapeutic agents . They are used in the treatment of acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis . Salicylic acid (SA) is utilized in cosmetic formulations and as a keratolytic agent for treating skin conditions like calluses, keratoses, acne, and photoaging and has been shown to be photoprotective .

Acrylamides in Cosmetics

Mécanisme D'action

The mechanism of action of N-(3-Hydroxyphenyl)acrylamide involves its ability to form hydrogen bonds and interact with various molecular targets. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, while the amide group can participate in hydrogen bonding and electrostatic interactions. These interactions can affect the structure and function of proteins, making it a useful tool in biochemical studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-Hydroxyphenyl)acrylamide: Similar structure but with the hydroxyl group in the para position.

N-(2-Hydroxyphenyl)acrylamide: Hydroxyl group in the ortho position.

N-(3,4-Dihydroxyphenyl)acrylamide: Contains an additional hydroxyl group.

Uniqueness

N-(3-Hydroxyphenyl)acrylamide is unique due to the position of the hydroxyl group, which influences its reactivity and interaction with other molecules. The meta position of the hydroxyl group allows for distinct hydrogen bonding patterns and steric effects compared to its ortho and para counterparts.

Activité Biologique

N-(3-Hydroxyphenyl)acrylamide, a derivative of acrylamide, has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of a hydroxyl group at the meta position of the phenyl ring, which influences its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and implications for health and disease.

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways related to oxidative stress and inflammation. Research indicates that compounds with similar structures can activate the Nrf2/ARE (nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway, which plays a crucial role in cellular defense against oxidative damage.

- Nrf2 Activation : Studies have shown that derivatives of phenyl cinnamamide, including those with hydroxy substituents, can significantly enhance Nrf2 activity. For instance, a compound analogous to this compound exhibited potent luciferase activity in HepG2 cells, indicating robust activation of the Nrf2 pathway without cytotoxic effects .

- Antioxidant Properties : The presence of the hydroxyl group is believed to enhance the antioxidant properties of this compound. This group can donate electrons, thus neutralizing free radicals and reducing oxidative stress within cells.

Table 1: Biological Activities of this compound and Related Compounds

Case Studies

Several studies have evaluated the biological effects of acrylamide derivatives, including this compound:

- Hepatocyte Protection : In a study focusing on hepatocytes, it was demonstrated that compounds structurally related to this compound could protect against oxidative stress by enhancing the expression of cytoprotective genes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCLC). This protective mechanism was linked to increased intracellular levels of glutathione, a key antioxidant .

- Corrosion Inhibition : Another study investigated the efficacy of acrylamide derivatives as corrosion inhibitors for copper in acidic environments. While this may not directly relate to biological activity in a physiological context, it highlights the compound's interaction with metal ions and potential applications in material science .

Toxicological Considerations

Despite its potential benefits, acrylamide and its derivatives have been associated with various toxicological concerns:

Propriétés

IUPAC Name |

N-(3-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-2-9(12)10-7-4-3-5-8(11)6-7/h2-6,11H,1H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHOLXNNEPPFNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926718 | |

| Record name | N-(3-Hydroxyphenyl)prop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13040-21-6 | |

| Record name | 13040-21-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Hydroxyphenyl)prop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.